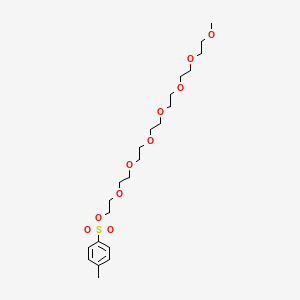

m-PEG8-Tos

Vue d'ensemble

Description

m-PEG8-Tos: is a compound known as methoxy-polyethylene glycol-8-tosylate. It is a polyethylene glycol (PEG) derivative that contains a tosyl group. The tosyl group is a good leaving group for nucleophilic substitution reactions, making this compound a valuable reagent in organic synthesis . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of methoxy-polyethylene glycol-8-tosylate typically involves the reaction of p-toluenesulfonic acid (p-Tosylate) with heptaethylene glycol (PEG8) under alkaline conditions . The reaction requires heating and stirring and is usually carried out under an inert atmosphere . After the reaction is complete, the pure product is obtained through purification methods such as crystallization or solvent evaporation .

Industrial Production Methods: In industrial settings, the production of methoxy-polyethylene glycol-8-tosylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified and packaged for use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Methoxy-polyethylene glycol-8-tosylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group can be easily replaced by thiol and amino groups through nucleophilic substitution reactions.

Condensation Reactions: It can be used as a condensation reagent to introduce polyethylene glycol modification groups in organic synthesis reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include thiols and amines.

Condensation Reactions: These reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions.

Major Products:

Nucleophilic Substitution: The major products are compounds where the tosyl group is replaced by thiol or amino groups, resulting in increased solubility and reactivity.

Condensation Reactions: The products are polyethylene glycol-modified compounds with enhanced properties for various applications.

Applications De Recherche Scientifique

Linker in PROTAC Synthesis

m-PEG8-Tos is primarily utilized as a linker in the synthesis of PROTACs. These compounds consist of two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other targets the protein to be degraded. This mechanism exploits the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for cancer therapy and other diseases.

- Case Study : Research has demonstrated that this compound effectively facilitates the formation of PROTACs that target specific proteins for degradation, enhancing therapeutic efficacy in preclinical models of cancer .

Drug Delivery Systems

The unique properties of this compound make it an excellent candidate for drug delivery applications. Its ability to form stable conjugates with therapeutic agents allows for improved pharmacokinetics, including increased circulation time and reduced immunogenicity.

- Application Examples :

- Nanoparticle Formation : this compound can be used to create nanoparticles that encapsulate hydrophobic drugs, improving their solubility and bioavailability. Studies have shown that these nanoparticles can enhance drug delivery efficiency to target cells .

- Biocompatible Materials : The compound is employed in synthesizing biocompatible materials for bioimaging and therapeutic applications due to its favorable interactions with biological systems.

Bioconjugation Processes

The tosyl group in this compound allows for the modification of proteins and other macromolecules through nucleophilic substitution reactions. This feature is particularly valuable in developing targeted therapies where precise control over drug attachment is required.

Mécanisme D'action

The mechanism of action of methoxy-polyethylene glycol-8-tosylate involves its role as a linker molecule. This modification enhances the solubility, stability, and biological activity of the resulting compounds . The polyethylene glycol spacer increases the hydrophilicity and biocompatibility of the compound, making it suitable for various applications .

Comparaison Avec Des Composés Similaires

Methoxy-polyethylene glycol-8-tosylate is unique due to its combination of a tosyl group and a polyethylene glycol spacer. Similar compounds include:

Methoxy-polyethylene glycol-4-tosylate: A shorter PEG chain with similar reactivity but lower solubility.

Methoxy-polyethylene glycol-12-tosylate: A longer PEG chain with higher solubility but potentially lower reactivity.

The uniqueness of methoxy-polyethylene glycol-8-tosylate lies in its optimal balance of solubility and reactivity, making it a versatile reagent for various applications .

Activité Biologique

m-PEG8-Tos, a polyethylene glycol (PEG) derivative with a tosyl group, has garnered attention for its significant biological activity, particularly in drug delivery and bioconjugation applications. This compound is recognized for its ability to enhance the pharmacokinetic properties of therapeutic agents, improving their solubility, stability, and efficacy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure that combines a PEG chain with a tosyl group. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, allowing this compound to form stable covalent bonds with various biomolecules such as proteins and peptides. This feature is crucial for developing targeted therapies, particularly in cancer treatment.

Key Chemical Reactions

- Nucleophilic Substitution : The tosyl group can be replaced by nucleophiles (e.g., thiols or amines), facilitating the formation of conjugates.

- Synthesis Method : The synthesis typically involves reacting polyethylene glycol with tosyl chloride under basic conditions.

Pharmacokinetics and Efficacy

The incorporation of PEG in this compound enhances the pharmacokinetic properties of drugs, leading to:

- Increased Circulation Time : PEGylation helps evade the immune system, prolonging the drug's presence in circulation.

- Reduced Immunogenicity : The hydrophilic nature of PEG minimizes protein aggregation and immune response.

Applications in Drug Delivery

This compound is utilized in various therapeutic applications, including:

- PROTAC Synthesis : As a linker in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative drugs aimed at targeted protein degradation.

- Bioconjugation : Enhancing the delivery of peptides and proteins by improving their stability and targeting capabilities.

Comparative Analysis with Similar Compounds

A comparison with other PEG derivatives highlights the unique characteristics of this compound:

| Compound Name | Key Features | Uniqueness Compared to this compound |

|---|---|---|

| PEG4-Tos | Shorter PEG chain | Less solubility and stability |

| m-PEG12-Tos | Longer PEG chain | Different pharmacokinetics |

| m-PEG8-NHS | Contains N-hydroxysuccinimide | Different reactivity profile |

| m-PEG8-Amino | Contains amino group | More reactive towards carbonyls |

Study on Antimicrobial Activity

Research has shown that PEGylated compounds exhibit enhanced antimicrobial properties. In one study, this compound demonstrated significant activity against bacterial strains when conjugated with antimicrobial peptides. This suggests potential applications in developing new antibiotics or therapeutic agents for infectious diseases .

PROTAC Development

In another case study focusing on cancer therapy, this compound was successfully employed as a linker in PROTACs designed to degrade specific oncoproteins. The results indicated improved efficacy in reducing tumor growth in preclinical models compared to non-PEGylated counterparts .

Research Findings

Recent literature emphasizes the versatility of this compound in various biochemical applications:

- Enhanced Stability : Studies indicate that PEGylation significantly improves the stability of therapeutic proteins against proteolytic degradation .

- Targeted Delivery : Research shows that drugs conjugated with this compound exhibit improved targeting to specific tissues, enhancing therapeutic outcomes while minimizing side effects .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSLDMCZJSLHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.